molecular formula C25H32N4O5 B3999391 N-{2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]ethyl}-N'-(4-ethylphenyl)ethanediamide

N-{2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]ethyl}-N'-(4-ethylphenyl)ethanediamide

Cat. No.: B3999391
M. Wt: 468.5 g/mol
InChI Key: MHGZZJNTLIQEKW-UHFFFAOYSA-N
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Description

N-{2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]ethyl}-N’-(4-ethylphenyl)ethanediamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 3,4-dimethoxybenzoyl group and an ethanediamide linkage to a 4-ethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]ethyl}-N’-(4-ethylphenyl)ethanediamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the 3,4-dimethoxybenzoyl piperazine derivative.

    Alkylation: The next step is the alkylation of the piperazine derivative with 2-bromoethylamine hydrobromide to introduce the ethylamine group.

    Coupling Reaction: Finally, the ethylamine derivative is coupled with 4-ethylphenyl isocyanate to form the desired ethanediamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]ethyl}-N’-(4-ethylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the benzoyl ring can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohol derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions on the piperazine ring.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives depending on the reagents used.

Scientific Research Applications

N-{2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]ethyl}-N’-(4-ethylphenyl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of antimicrobial and anticancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]ethyl}-N’-(4-ethylphenyl)ethanediamide involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The benzoyl and ethanediamide groups may enhance binding affinity and specificity to these targets, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-{2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]ethyl}-N’-(4-fluorophenyl)ethanediamide
  • **N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide

Uniqueness

N-{2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]ethyl}-N’-(4-ethylphenyl)ethanediamide is unique due to its specific substitution pattern on the piperazine ring and the presence of both benzoyl and ethanediamide groups. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-[2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]ethyl]-N'-(4-ethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O5/c1-4-18-5-8-20(9-6-18)27-24(31)23(30)26-11-12-28-13-15-29(16-14-28)25(32)19-7-10-21(33-2)22(17-19)34-3/h5-10,17H,4,11-16H2,1-3H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHGZZJNTLIQEKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]ethyl}-N'-(4-ethylphenyl)ethanediamide
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N-{2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]ethyl}-N'-(4-ethylphenyl)ethanediamide
Reactant of Route 3
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N-{2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]ethyl}-N'-(4-ethylphenyl)ethanediamide
Reactant of Route 4
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N-{2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]ethyl}-N'-(4-ethylphenyl)ethanediamide
Reactant of Route 5
N-{2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]ethyl}-N'-(4-ethylphenyl)ethanediamide
Reactant of Route 6
N-{2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]ethyl}-N'-(4-ethylphenyl)ethanediamide

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